5-Methyl-3-(3-nitrophenyl)isoxazole
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Overview
Description
5-Methyl-3-(3-nitrophenyl)isoxazole: is a heterocyclic compound featuring an isoxazole ring substituted with a methyl group at the 5-position and a nitrophenyl group at the 3-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-(3-nitrophenyl)isoxazole typically involves a [3+2] cycloaddition reaction. One common method includes the reaction of an alkyne with a nitrile oxide, which acts as the dipole. This reaction is often catalyzed by copper(I) or ruthenium(II) catalysts . Another approach involves the use of metal-free synthetic routes, which are more eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Industrial Production Methods: Industrial production of isoxazoles, including this compound, often employs scalable and efficient synthetic routes. These methods prioritize high yields, cost-effectiveness, and minimal environmental impact. The use of continuous flow reactors and green chemistry principles are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-3-(3-nitrophenyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Formation of nitro-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted isoxazoles.
Scientific Research Applications
Chemistry: 5-Methyl-3-(3-nitrophenyl)isoxazole is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: The compound exhibits various biological activities, including anticancer, antioxidant, antibacterial, and antimicrobial properties. It is studied for its potential as a therapeutic agent in treating various diseases .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as a precursor for the production of other valuable chemicals .
Mechanism of Action
The mechanism of action of 5-Methyl-3-(3-nitrophenyl)isoxazole involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron-withdrawing interactions, affecting the compound’s reactivity and binding affinity. The isoxazole ring can interact with biological targets, leading to various biological effects .
Comparison with Similar Compounds
- 3-Methyl-5-(1,1,2-trinitroethyl)isoxazole
- 5-Methyl-4-nitro-3-(1,1-dinitroethyl)isoxazole
- 3-Amino-5-methylisoxazole
Comparison: 5-Methyl-3-(3-nitrophenyl)isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other isoxazole derivatives, it may exhibit different reactivity and biological activities, making it valuable for specific applications .
Properties
Molecular Formula |
C10H8N2O3 |
---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
5-methyl-3-(3-nitrophenyl)-1,2-oxazole |
InChI |
InChI=1S/C10H8N2O3/c1-7-5-10(11-15-7)8-3-2-4-9(6-8)12(13)14/h2-6H,1H3 |
InChI Key |
GFOUWBJNFMEVQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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